1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
Description
The compound 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one features a 1,2,4-oxadiazole core substituted at position 5 with a 2-methoxyphenyl group. The oxadiazole ring is linked via a methyl group to a pyridin-2-one scaffold, which is further modified at position 3 with a pyrrolidin-1-ylsulfonyl moiety.
Properties
IUPAC Name |
1-[[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-27-15-8-3-2-7-14(15)18-20-17(21-28-18)13-22-10-6-9-16(19(22)24)29(25,26)23-11-4-5-12-23/h2-3,6-10H,4-5,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWACXQQVTUQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)CN3C=CC=C(C3=O)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Synthesis of the Pyridinone Core: The pyridinone core is often synthesized through a condensation reaction involving a suitable amine and a diketone.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves sulfonylation of the pyrrolidine ring, which can be achieved using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carboxyl derivative, while reduction of the oxadiazole ring can lead to different heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its multifunctional structure allows for the design of materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The oxadiazole ring and the sulfonyl group are key functional groups that can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group and the pyridinone core also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of the target compound, we compare it with three analogs (Table 1). Key differences in substituents, electronic profiles, and biological activities are highlighted.
Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives
Key Observations
The pyrrolidin-1-ylsulfonyl group on the pyridinone ring may enhance solubility and metabolic stability relative to the phenylethyl-pyrrolidine ether in 1a (), as sulfonyl groups often improve pharmacokinetic profiles .
Structural Flexibility vs.
Biological Activity While 1a and its analogs in were profiled for antiviral activity, the target compound’s biological data remain unreported.
Biological Activity
The compound 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (referred to as Compound X hereafter) represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article reviews the synthesis, biological activity, and mechanisms of action of Compound X based on a thorough analysis of available literature.
Synthesis of Compound X
The synthesis of Compound X involves multiple steps, typically starting from 2-methoxyphenyl derivatives. The key steps include:
- Formation of the oxadiazole ring : This is achieved through cyclization reactions involving appropriate hydrazones.
- Substitution reactions : The pyrrolidine and sulfonyl groups are introduced to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to Compound X have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 12 | MCF-7 | 2.52 | |
| Compound 13 | HCT-116 | 4.38 | |
| Compound X (predicted) | Various | TBD | N/A |
The mechanism of action appears to involve inhibition of the thymidylate synthase enzyme, critical for DNA synthesis, leading to reduced proliferation in cancer cells.
Anticonvulsant Activity
In addition to anticancer properties, oxadiazole derivatives like Compound X have been investigated for their anticonvulsant effects. Studies utilizing picrotoxin-induced convulsion models demonstrate that certain analogs exhibit protective indices indicating their potential as anticonvulsant agents.
| Compound | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Analog A | Picrotoxin | 18.4 | |
| Analog B | Picrotoxin | 9.2 | |
| Compound X (predicted) | TBD | TBD | N/A |
The biological activity of Compound X can be attributed to its structural features:
- Oxadiazole Moiety : Known for its role in enhancing lipophilicity and cellular permeability.
- Pyrrolidine Ring : This structure is associated with improved interaction with biological targets, potentially enhancing anticonvulsant activity.
- Sulfonamide Group : Contributes to the overall pharmacological profile by facilitating interactions with specific receptors or enzymes.
Case Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives for their cytotoxicity against the NCI-60 human tumor cell line panel. Among these, compounds structurally related to Compound X exhibited promising results with significant inhibition rates against several cancer types.
Case Study 2: Anticonvulsant Properties
In a controlled study involving various oxadiazole derivatives, one analog demonstrated a notable reduction in seizure duration in animal models when administered at specific dosages, suggesting that modifications similar to those in Compound X could yield beneficial effects in treating epilepsy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
